

Technical Guide: Accurate Melting Point Determination of 2-Fluoro-5-methylphenylacetic acid

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Compound of Interest

Compound Name: 2-Fluoro-5-methylphenylacetic acid

Cat. No.: B1318724

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Abstract

The melting point is a critical physicochemical parameter that serves as a primary indicator of identity and purity for crystalline organic compounds. For active pharmaceutical ingredients (APIs), intermediates, and fine chemicals like **2-Fluoro-5-methylphenylacetic acid**, an accurate and reproducible melting point determination is fundamental to quality assessment and regulatory compliance. This technical guide provides a comprehensive framework for the precise measurement of the melting point of **2-Fluoro-5-methylphenylacetic acid**. It synthesizes established principles with field-proven methodologies, addressing common sources of error and outlining a self-validating protocol to ensure data integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of not just the "how," but the "why," behind accurate thermal analysis.

Introduction: The Significance of a Sharp Melting Point

2-Fluoro-5-methylphenylacetic acid (CAS No. 203314-27-6) is a carboxylic acid derivative utilized as a building block in various chemical syntheses. As with any high-purity solid, its melting point is a defining physical constant. A sharp, well-defined melting range is synonymous with high purity. Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.^{[1][2][3]} This phenomenon, known as melting point depression, makes this analysis a fast, cost-effective, and powerful tool for a preliminary assessment of material purity.^{[4][5]}

This guide will detail the essential theoretical considerations, a validated experimental protocol, and data interpretation strategies to empower laboratories to generate reliable and defensible melting point data for this compound.

Physicochemical Properties of 2-Fluoro-5-methylphenylacetic acid

A thorough review of supplier technical data provides the expected melting point range for high-purity **2-Fluoro-5-methylphenylacetic acid**. This value serves as the benchmark for experimental determination.

Property	Value	Source
Chemical Name	2-Fluoro-5-methylphenylacetic acid	-
CAS Number	203314-27-6	^[6]
Molecular Formula	C ₉ H ₉ FO ₂	^[6]
Molecular Weight	168.17 g/mol	^[6]
Physical Form	Solid (at 20°C)	^[6]
Melting Point	89-93°C	^[6]

This reported range will be the target for the subsequent experimental protocol. A result falling outside this range, particularly a wider and lower range, would warrant further investigation into the sample's purity.^[3]

Core Principles & Causality in Melting Point Determination

An accurate measurement is contingent on understanding the factors that influence the solid-to-liquid phase transition. The primary determinants of accuracy are sample purity and experimental technique.^[7]

- **Purity:** Pure crystalline substances exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-2°C.^[1] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.^{[1][2][3]}
- **Heating Rate:** This is the most critical procedural factor.^[7] If the sample is heated too quickly, the temperature of the heating block will rise faster than the heat can be transferred to the sample and the thermometer. This "thermal lag" results in an observed melting point that is artificially high and a range that is artificially broad.^{[4][7]} A slow ramp rate of 1-2°C per minute near the expected melting point is essential for achieving thermal equilibrium and an accurate reading.^{[7][8]}
- **Sample Preparation:** The sample must be completely dry and finely powdered.^{[5][9]} Moisture can act as an impurity, depressing the melting point.^[10] A fine powder ensures uniform heat transfer throughout the sample.^[5] Improper packing of the capillary tube can also lead to errors.^[4]

Experimental Workflow & Protocol

This section outlines a validated, step-by-step methodology for determining the melting point of **2-Fluoro-5-methylphenylacetic acid** using a modern digital melting point apparatus.

Mandatory Apparatus Calibration

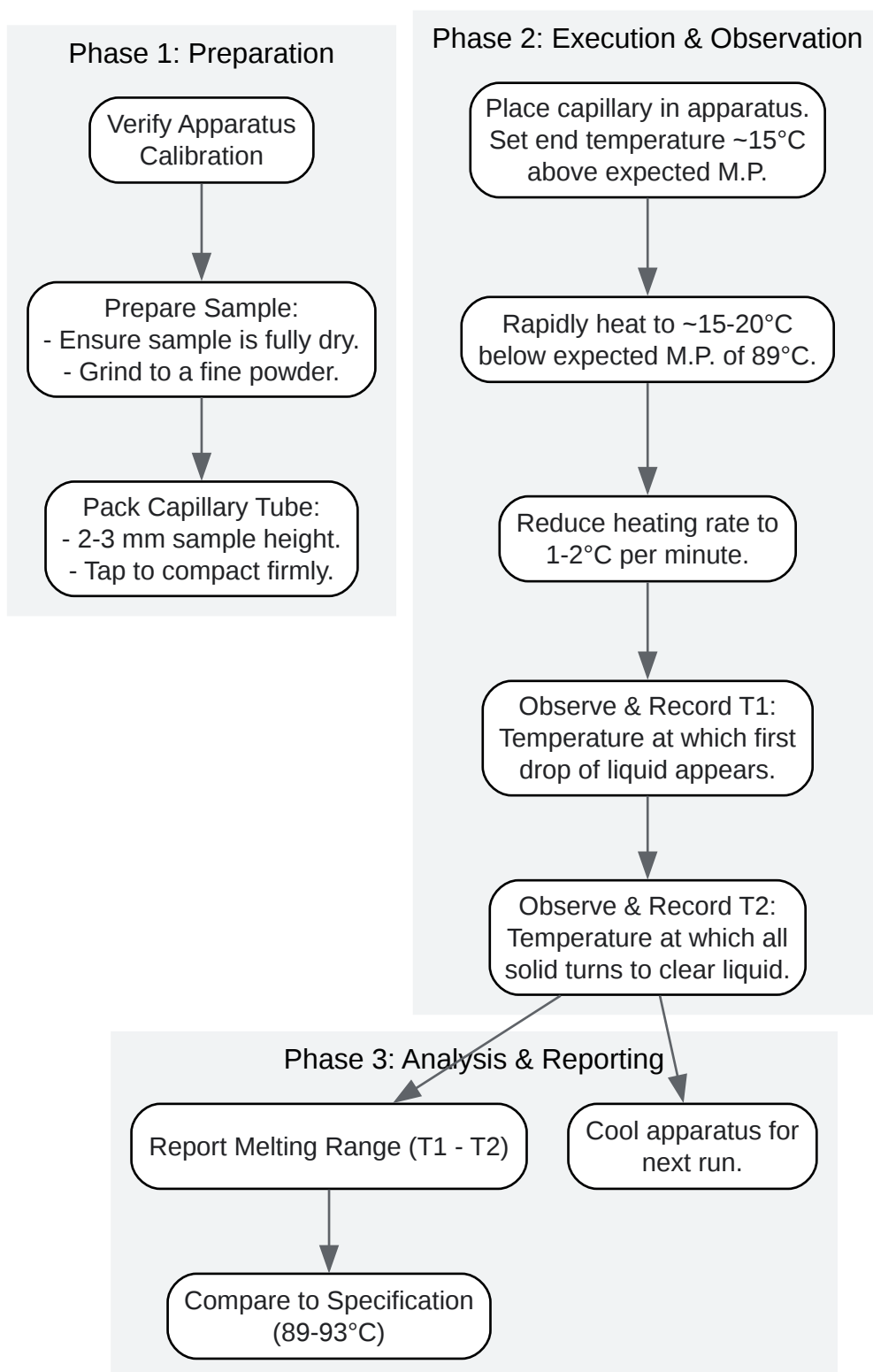
Before any sample measurement, the accuracy of the apparatus's temperature sensor must be verified. This is a non-negotiable step for data trustworthiness.

- **Procedure:** Calibrate the instrument using certified melting point standards that bracket the expected melting point of the sample (e.g., Vanillin: 81-83°C and Acetanilide: 114-116°C).^{[11][12]}

- Acceptance Criteria: The measured melting points of the standards must fall within the certified range. If they do not, the instrument must be labeled "OUT OF CALIBRATION" and serviced.^[11] A calibration curve can be generated to apply correction factors if minor, consistent deviations are observed.^{[1][8]}

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for a robust melting point determination.



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Caption: Workflow for Accurate Melting Point Determination.

Detailed Step-by-Step Protocol

- **Sample Preparation:** a. Place a small amount of **2-Fluoro-5-methylphenylacetic acid** on a clean, dry watch glass. b. Ensure the sample is completely dry. If necessary, dry under vacuum.^[5] c. Using a spatula or glass rod, crush the solid into a fine, uniform powder.^{[5][8]}
- **Capillary Tube Loading:** a. Take a glass capillary tube (one end sealed). b. Press the open end of the tube into the powdered sample until a small amount enters the tube.^[8] c. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.^[10] d. The final packed sample height should be approximately 2-3 mm.^[8]
- **Instrument Operation & Measurement:** a. Ensure the melting point apparatus has been calibrated as per section 4.1. b. Set the starting temperature to approximately 70°C (about 20°C below the expected melting point).^{[8][10]} c. Set the heating ramp rate for the initial phase to a rapid 5-10°C/minute.^[8] d. Once the temperature reaches 70°C, adjust the heating rate to a slow ramp of 1-2°C per minute to ensure accuracy.^{[7][8]} e. Insert the packed capillary tube into the sample holder of the apparatus.^[10] f. Observe the sample closely through the magnifying lens. g. Record T1: The temperature at which the first drop of liquid becomes visible.^[1] h. Record T2: The temperature at which the last solid crystal melts into a transparent liquid.^{[1][10]} i. The melting point is reported as the range T1 – T2.
- **Post-Measurement:** a. Allow the apparatus to cool sufficiently (at least 20-30°C below the melting point) before running the next sample.^[10] b. Perform the determination in duplicate or triplicate to ensure reproducibility. c. Never re-use a sample that has already been melted.^[9]

Conclusion

The accurate determination of the melting point of **2-Fluoro-5-methylphenylacetic acid**, with an expected range of 89-93°C, is an essential analytical procedure for confirming its identity and purity.^[6] Adherence to a protocol founded on rigorous principles—namely, instrument calibration, meticulous sample preparation, and a controlled heating rate—is paramount for generating trustworthy data. By understanding the causality behind each procedural step, scientists can mitigate common errors and ensure that the melting point serves as a reliable

and self-validating measure of material quality in research, development, and manufacturing environments.

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